6-tert-Butyl-4-methylcoumarin
CAS No.: 17874-32-7
Cat. No.: VC21044287
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17874-32-7 |
|---|---|
| Molecular Formula | C14H16O2 |
| Molecular Weight | 216.27 g/mol |
| IUPAC Name | 6-tert-butyl-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | BVQZHRREUVIRFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C |
Introduction
Chemical Structure and Properties
6-tert-Butyl-4-methylcoumarin (CAS: 17874-32-7) is a substituted coumarin with the molecular formula C₁₄H₁₆O₂ and a molecular weight of 216.28 g/mol . It features a coumarin core structure with a tert-butyl group at position 6 and a methyl group at position 4. The compound is also known by several synonyms including 6-t-Butyl-4-methylcoumarin, 6-tert-butyl-4-methylchromen-2-one, and 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-4-methyl- .
Physical Properties
The physical properties of 6-tert-Butyl-4-methylcoumarin are summarized in Table 1, which highlights key characteristics relevant to its handling and applications.
Table 1: Physical Properties of 6-tert-Butyl-4-methylcoumarin
The compound typically exhibits a pale yellow to light brown appearance and is characterized by a pleasant, sweet, and floral fragrance, making it valuable in fragrance applications . It has relatively low solubility in water but is soluble in organic solvents such as ethanol and acetone .
Chemical Characteristics
The chemical reactivity of 6-tert-Butyl-4-methylcoumarin is influenced by both the coumarin core and its substituents. The presence of the tert-butyl group at position 6 increases the hydrophobicity of the molecule, while the methyl group at position 4 affects the electronic properties of the pyrone ring . These structural features contribute to its stability and influence its chemical behavior in various reactions.
Synthesis Methods
Several methods have been developed for the synthesis of 6-tert-Butyl-4-methylcoumarin, with most approaches focusing on the construction of the coumarin framework with appropriate substitution patterns.
Preparation from tert-butylphenols
One of the most common synthetic routes involves the preparation of 6-tert-Butyl-4-methylcoumarin from tert-butylphenols and diketene via corresponding aryl acetoacetates . This method has been documented in research by Voss et al., as reported in the journal Phosphorus, Sulfur and Silicon and the Related Elements .
Pechmann Condensation
The Pechmann condensation reaction represents another important synthetic route for preparing coumarins with tert-butyl substituents. This method has been employed to synthesize a variety of coumarin derivatives with tert-butyl and terpene substituents . The general reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts to form the coumarin skeleton.
Formylation-Based Approaches
Alternative synthetic pathways involve formylation of alkylphenols followed by further transformations to obtain the desired coumarin structure. Two notable formylation methods include:
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The Levin formylation method, which uses a magnesium salt to obtain an ortho formyl group. This involves forming a magnesium salt (bisphenoxide) that subsequently reacts with formaldehyde dissolved in toluene .
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The Duff formylation methodology, which is particularly useful when steric factors around the hydroxyl group might hinder the formation of magnesium salts. This method involves reacting alkylphenols with hexamethylentetraamine in acetic acid medium .
These formylation approaches provide intermediate aldehydes that can be further transformed into the desired coumarin structures.
Spectroscopic Characterization
Spectroscopic techniques play a crucial role in confirming the structure of 6-tert-Butyl-4-methylcoumarin and related compounds. While specific spectral data for 6-tert-Butyl-4-methylcoumarin is limited in the available sources, comparable data from related compounds can provide insight.
For instance, the FTIR spectrum of similar coumarins typically shows characteristic signals for carbonyl groups (both lactone and ester functionalities) in the range of 1740-1760 cm⁻¹ . In ¹H-NMR spectroscopy, the hydrogen at position 4 of the lactone ring typically appears as a singlet at approximately δ 8.58 ppm, while aromatic hydrogens show signals between δ 7.50-7.72 ppm . The tert-butyl group generally appears as a singlet around δ 1.38-1.53 ppm .
The ¹³C-NMR spectroscopy of similar compounds shows signals for tert-butyl groups at approximately δ 29.78-35.16 ppm and pyrone ring carbons (C2, C3, and C4) at approximately δ 150.54-164.05 ppm .
Biological Activities and Applications
Antioxidant Properties
Coumarins with tert-butyl substituents have demonstrated notable antioxidant activities. Research has shown that 4-methylcoumarin derivatives with various substituents, including tert-butyl groups, exhibit high antioxidant potential . These compounds can scavenge free radicals and may provide protective effects against oxidative stress.
Industrial Applications
Due to its pleasant fragrance characteristics, 6-tert-Butyl-4-methylcoumarin has potential applications in the fragrance and flavoring industries . The sweet, floral notes make it a candidate for use in perfumery and food flavoring applications, though regulatory considerations would need to be addressed for such uses.
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